4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
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Overview
Description
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a synthetic compound that has gained attention in scientific research due to its potential medicinal properties. This compound is also known as Furanyl Fentanyl and is a part of the fentanyl family of synthetic opioids.
Scientific Research Applications
Chromophore Formation in Food-Related Maillard Reactions
The carbohydrate moiety significantly influences chromophore formation during food-related Maillard reactions. Research by Frank and Hofmann (2000) demonstrated that specific compounds, including furan derivatives, are formed in these reactions, affecting the color development in processed foods. They specifically investigated the role of pentoses and hexoses in forming colored compounds during the heating process (Frank & Hofmann, 2000).
Development of Analytical Internal Standards
In another study, Llovera et al. (2005) explored the synthesis of furan derivatives for use as internal standards in analytical chemistry. They developed a method for analyzing patulin in apple juice using furan derivatives as internal standards, highlighting the potential of furan compounds in analytical applications (Llovera et al., 2005).
Synthesis of C15 Polyketide Spiroketals
Meilert et al. (2004) conducted research on the synthesis of C15 polyketide spiroketals, utilizing furan derivatives. Their work contributed to the field of organic synthesis, particularly in the creation of complex molecular structures found in natural products (Meilert et al., 2004).
Antioxidant Agents from Vitamin C and E Analogues
Manfredini et al. (2000) investigated molecular combinations of antioxidants, involving furan derivatives, to create novel antioxidant agents. These compounds were tested for their radical scavenging activities, indicating the potential of furan derivatives in developing therapeutic agents for conditions involving free radical damage (Manfredini et al., 2000).
Catalytic Transformations in Organic Chemistry
Gabriele et al. (2012) explored the use of furan derivatives in catalytic transformations, specifically in the synthesis of furan-3-carboxylic esters. This study contributes to the field of organic synthesis, demonstrating the versatility of furan compounds in chemical reactions (Gabriele et al., 2012).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) synthesized novel furan derivatives and evaluated their antidepressant and antianxiety activities. This research underscores the potential of furan compounds in developing new pharmaceuticals (Kumar et al., 2017).
properties
CAS RN |
123805-39-0 |
---|---|
Product Name |
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3 |
InChI Key |
MBABCNBNDNGODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Other CAS RN |
129212-94-8 140224-67-5 |
synonyms |
4-hydroxy-25-desoxyneorollinicin OH-DONR |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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